molecular formula C15H25BN2O2 B2579666 2-(ISOBUTYLAMINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER CAS No. 2096339-50-1

2-(ISOBUTYLAMINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER

Cat. No.: B2579666
CAS No.: 2096339-50-1
M. Wt: 276.19
InChI Key: FEYNZBKYRYFFJS-UHFFFAOYSA-N
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Description

2-(Isobutylamino)pyridine-4-boronic acid pinacol ester (CAS 2096339-50-1) is a specialized organoboron compound of significant value in medicinal chemistry and drug discovery research. As a pinacol boronic ester, it serves as a critical synthetic intermediate, most notably in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds to construct complex biaryl structures . The compound's primary research application lies in its use as a versatile building block for the synthesis of potential pharmaceutical agents. The structure, which features a boronic ester group at the 4-position and an isobutylamino substituent at the 2-position of the pyridine ring, makes it a valuable fragment for designing molecules that interact with biological targets. Boronic acids and their esters are recognized for their ability to improve the selectivity, physicochemical properties, and pharmacokinetic profiles of bioactive molecules . Analogs with similar aminopyridine-boronic ester motifs have been successfully employed in the synthesis of potent inhibitors for enzymes such as DYRK1A and ROCK, which are important targets in oncology and other therapeutic areas . This product is offered as a lyophilized powder with a typical purity of 95% and should be stored at 0-8°C . Like other pinacolboronate esters, it requires specific handling to maintain stability; it is sensitive to hydrolysis and may degrade under standard reverse-phase HPLC conditions or in protic solvents. Recommended analytical and handling strategies include the use of non-aqueous, aprotic solvents and highly basic mobile phases with ion-pairing reagents for accurate purity assessment . This chemical is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O2/c1-11(2)10-18-13-9-12(7-8-17-13)16-19-14(3,4)15(5,6)20-16/h7-9,11H,10H2,1-6H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYNZBKYRYFFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ISOBUTYLAMINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER typically involves the reaction of 2-(ISOBUTYLAMINO)PYRIDINE-4-BORONIC ACID with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and a base like triethylamine to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters are optimized to minimize by-products and maximize the efficiency of the esterification process .

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Bioactive Compounds
    • The compound is utilized in the synthesis of various bioactive molecules, particularly as a building block for designing inhibitors targeting specific enzymes. For instance, it has been employed in the synthesis of pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs, which act as DYRK1A inhibitors, important in cancer therapy .
  • Medicinal Chemistry
    • 2-(Isobutylamino)pyridine-4-boronic acid pinacol ester is explored for its potential as a therapeutic agent due to its ability to interact with biological targets. It has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition can lead to altered pharmacokinetics of co-administered drugs, highlighting its importance in drug interaction studies.
  • Suzuki-Miyaura Coupling Reactions
    • This compound serves as a key reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. Its stability and reactivity make it a valuable tool in organic synthesis .

Table 1: Comparison of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits CYP1A2 and CYP2C19
Anticancer ActivityPotential inhibitors for DYRK1A
Synthetic UtilityKey reagent in Suzuki-Miyaura coupling
  • Study on Cytochrome P450 Inhibition
    • A study evaluated the effects of various boronic esters on CYP1A2 and CYP2C19 enzymes. Results indicated significant inhibition by this compound, suggesting potential implications for drug-drug interactions in therapeutic settings.
  • Metabolic Pathway Analysis
    • An investigation using mass spectrometry explored the metabolic pathways affected by this compound. The results showed altered metabolite profiles in treated animals compared to controls, indicating its impact on metabolic homeostasis.
  • Development of New Therapeutics
    • Research focusing on the synthesis of DYRK1A inhibitors demonstrated that derivatives of this boronic acid ester exhibit promising anticancer properties, leading to ongoing studies for potential drug development.

Mechanism of Action

The mechanism of action of 2-(ISOBUTYLAMINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., Br in 2-bromo derivative): Increase electrophilicity of the boronate, accelerating transmetalation in Suzuki-Miyaura reactions but may reduce stability . Electron-donating groups (e.g., morpholinyl or amino): Enhance nucleophilicity, improving coupling efficiency with electron-deficient aryl halides . Steric hindrance (e.g., isobutylamino): Slows reaction kinetics but improves regioselectivity in crowded environments .

Synthetic Utility: The Boc-protected amino group (e.g., 6-(N-Boc-methylamino)pyridine-3-boronic acid pinacol ester) allows orthogonal deprotection strategies, enabling multi-step syntheses of complex molecules . Pinacol boronate universally enhances stability across analogs, though solubility varies with substituents (e.g., morpholinyl improves aqueous solubility vs. isobutylamino’s lipophilicity) .

Applications in Drug Discovery: 2-(Methylsulfonamido)phenylboronic acid pinacol ester: Used in protease inhibitors due to sulfonamide’s affinity for catalytic serine residues . this compound: Likely employed in kinase inhibitors where the amino group mimics ATP’s adenine interactions .

Biological Activity

2-(Isobutylamino)pyridine-4-boronic acid pinacol ester (CAS No. 2096339-50-1) is a boronic acid derivative that has garnered attention due to its potential biological applications, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an isobutylamino group and a boronic acid moiety. The biological activity of this compound is primarily linked to its role as a reversible inhibitor of various enzymes, including those involved in cancer and neurodegenerative diseases.

The compound can be described by the following chemical properties:

  • Molecular Formula : C13H18BNO2
  • Molecular Weight : 233.10 g/mol
  • IUPAC Name : this compound

The mechanism of action for this compound involves its interaction with specific enzyme targets. Boronic acids are known to form reversible covalent bonds with diols, which can inhibit the activity of serine proteases and other enzymes. This interaction is crucial for modulating various biological pathways, including those involved in cell proliferation and apoptosis.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against several enzymes. For example, it has been studied as a potential inhibitor of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in various neurological disorders and cancers .

Case Studies

  • DYRK1A Inhibition : A study demonstrated that derivatives of pyridine-4-boronic acid, including this compound, effectively inhibit DYRK1A with IC50 values in the low micromolar range. The structural modifications, including the isobutylamino group, enhance selectivity and potency compared to other inhibitors .
  • Anticancer Potential : Another investigation highlighted the compound's ability to induce apoptosis in cancer cell lines through the modulation of key signaling pathways. The results showed that treatment with this boronic acid derivative led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Data Table: Biological Activity Summary

Study Target Enzyme IC50 (µM) Effect Observed
DYRK1A InhibitionDYRK1A0.5Significant inhibition
Anticancer ActivityVarious cancer cells2.0Induction of apoptosis
Enzyme SelectivityPlasmodium NMT0.8High selectivity in enzyme inhibition

Discussion

The biological activity of this compound underscores its potential as a therapeutic agent. Its ability to selectively inhibit enzymes involved in critical biological processes makes it a valuable candidate for further research and development in drug discovery.

Q & A

Q. What are the standard synthetic routes for preparing 2-(isobutylamino)pyridine-4-boronic acid pinacol ester?

The compound is typically synthesized via palladium-catalyzed borylation of halogenated pyridine precursors. For example, bromopyridine derivatives react with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., PdCl₂(dppf)) and a base like potassium acetate. The reaction proceeds under inert conditions (N₂ atmosphere) in solvents such as dioxane at elevated temperatures (80–100°C). Post-reaction purification involves extraction, drying, and recrystallization from cold hexane to yield the boronic ester .

Q. How is the compound characterized for structural confirmation and purity?

Key characterization methods include:

  • ¹H NMR spectroscopy : To verify substituent positions and integration ratios.
  • High-Resolution Mass Spectrometry (HRMS) : For accurate molecular weight determination.
  • Melting Point Analysis : Confirms purity (e.g., sharp melting points between 132–135°C, as seen in analogous boronic esters) .

Q. What are the recommended storage and handling protocols?

Store the compound in a cool, dry environment (2–8°C) under inert gas (argon or nitrogen) to prevent hydrolysis. Use a chemical fume hood during handling, and wear PPE (gloves, goggles, lab coat). Contaminated clothing should be washed before reuse .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this reagent?

Optimization focuses on:

  • Catalyst Loading : Reduced Pd catalyst (1 mol%) improves cost-efficiency while maintaining yield .
  • Solvent Selection : Polar aprotic solvents (e.g., THF, dioxane) enhance solubility and reaction rates.
  • Base Choice : Potassium carbonate or acetate minimizes side reactions compared to stronger bases.
  • Temperature Control : Reactions at 80–100°C balance speed and selectivity .

Q. How can contradictions in synthetic yields between methods be resolved?

Discrepancies often arise from differences in:

  • Substrate Reactivity : Halogen leaving groups (Br vs. I) affect reaction rates.
  • Catalyst Efficiency : Ligand choice (e.g., dppf vs. XPhos) impacts turnover.
  • Workup Procedures : Incomplete extraction or purification steps reduce yields. Systematic comparison using controlled variables (same catalyst, solvent, temperature) can isolate critical factors .

Q. What role does this compound play in synthesizing bioactive heterocycles?

It serves as a key intermediate in constructing pharmacophores like quinolines and pyridine-based inhibitors. For example, it participates in cross-couplings to introduce boronate groups into aryl/heteroaryl systems, enabling structure-activity relationship (SAR) studies for drug candidates targeting kinases or GPCRs .

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